molecular formula C8H15ClN4O B1435883 [5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride CAS No. 2059937-95-8

[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride

Cat. No.: B1435883
CAS No.: 2059937-95-8
M. Wt: 218.68 g/mol
InChI Key: ZGJDOSRYECELKO-UHFFFAOYSA-N
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Description

[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions One common method is the reaction of oxan-4-yl hydrazine with formic acid, followed by cyclization with triethyl orthoformate to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxan-4-yl triazole derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • [5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine
  • [5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanol
  • [5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanethiol

Uniqueness

Compared to similar compounds, [5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride is unique due to its specific functional groups and their arrangement. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[3-(oxan-4-yl)-1H-1,2,4-triazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.ClH/c9-5-7-10-8(12-11-7)6-1-3-13-4-2-6;/h6H,1-5,9H2,(H,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJDOSRYECELKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NNC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride
Reactant of Route 2
[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride
Reactant of Route 3
[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride
Reactant of Route 4
[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride
Reactant of Route 5
[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride
Reactant of Route 6
[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride

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